(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
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Overview
Description
The compound (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone is a complex organic molecule featuring a pyrazole ring substituted with bromophenyl, diethylaminophenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone. For instance, reacting 4-bromoacetophenone with 4-(diethylamino)benzaldehyde in the presence of hydrazine hydrate under reflux conditions.
Substitution Reactions: The resulting pyrazole intermediate can then undergo further substitution reactions to introduce the 2-chlorophenyl group. This step often involves the use of a chlorophenyl ketone and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:
Batch or Continuous Flow Processes: Depending on the desired scale, batch reactors or continuous flow systems can be employed.
Catalysts and Reagents: Use of efficient catalysts and high-purity reagents to maximize yield and minimize by-products.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Material Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
- (3-(4-bromophenyl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone
Uniqueness
The unique combination of bromophenyl, diethylaminophenyl, and chlorophenyl groups in (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone provides distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
The compound (3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-chlorophenyl)methanone, a pyrazole derivative, has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a diethylamino group, which are crucial for its biological activity.
Antioxidant Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antioxidant properties. Molecular docking studies have shown that compounds similar to our target compound can effectively scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is attributed to the presence of electron-donating groups in the structure, enhancing the stability of radical intermediates .
Anti-inflammatory Activity
Compounds with similar pyrazole frameworks have demonstrated anti-inflammatory effects in various models. For instance, derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The diethylamino group is believed to enhance the solubility and bioavailability of these compounds, contributing to their efficacy in reducing inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests against Gram-positive and Gram-negative bacteria have revealed that certain derivatives possess significant antibacterial activity. The presence of halogen substituents, like bromine and chlorine, enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Study 1: Antioxidant and Anti-inflammatory Properties
A study conducted by researchers at a prominent university utilized molecular docking simulations to evaluate the antioxidant and anti-inflammatory properties of pyrazole derivatives. The results indicated that compounds with similar structures to our target exhibited IC50 values in the low micromolar range for both antioxidant assays and inflammatory cytokine inhibition .
Study 2: Antimicrobial Efficacy
In another research effort, a series of pyrazole derivatives including those with bromine and chlorine substitutions were tested against various microbial strains. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and E. coli .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-[4-(diethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrClN3O/c1-3-30(4-2)21-15-11-19(12-16-21)25-17-24(18-9-13-20(27)14-10-18)29-31(25)26(32)22-7-5-6-8-23(22)28/h5-16,25H,3-4,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWZQWHDGRKSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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